molecular formula C15H9FN2 B2730107 2-[Cyano(phenyl)methyl]-6-fluorobenzenecarbonitrile CAS No. 338791-66-5

2-[Cyano(phenyl)methyl]-6-fluorobenzenecarbonitrile

Cat. No.: B2730107
CAS No.: 338791-66-5
M. Wt: 236.249
InChI Key: BFRVFSABWCMXEP-UHFFFAOYSA-N
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Description

2-[Cyano(phenyl)methyl]-6-fluorobenzenecarbonitrile is an organic compound with the molecular formula C15H9FN2 It is characterized by the presence of a cyano group, a phenyl group, and a fluorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyano(phenyl)methyl]-6-fluorobenzenecarbonitrile typically involves the reaction of 2-fluorobenzonitrile with benzyl cyanide in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures. The reaction mechanism involves the nucleophilic attack of the cyanide ion on the electrophilic carbon of the fluorobenzonitrile, followed by the elimination of a hydrogen atom to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[Cyano(phenyl)methyl]-6-fluorobenzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated, alkylated, or nitrated derivatives of the original compound.

Scientific Research Applications

2-[Cyano(phenyl)methyl]-6-fluorobenzenecarbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Cyano(phenyl)methyl]-6-fluorobenzenecarbonitrile involves its interaction with specific molecular targets and pathways. The cyano and fluorobenzene groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Cyano(phenyl)methyl]-4-fluorobenzenecarbonitrile
  • 2-[Cyano(phenyl)methyl]-5-fluorobenzenecarbonitrile
  • 2-[Cyano(phenyl)methyl]-3-fluorobenzenecarbonitrile

Uniqueness

2-[Cyano(phenyl)methyl]-6-fluorobenzenecarbonitrile is unique due to the specific position of the fluorine atom on the benzene ring, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can result in different physical, chemical, and biological properties compared to its analogs.

Properties

IUPAC Name

2-[cyano(phenyl)methyl]-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2/c16-15-8-4-7-12(14(15)10-18)13(9-17)11-5-2-1-3-6-11/h1-8,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRVFSABWCMXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=C(C(=CC=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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